molecular formula C10H19ClN2O B2829947 1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride CAS No. 2375262-35-2

1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride

Cat. No.: B2829947
CAS No.: 2375262-35-2
M. Wt: 218.73
InChI Key: DBFBRODFUWNHEG-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride is a chemical compound with a complex structure that includes a cyclobutane ring, a dimethylamino group, a hydroxyl group, and a carbonitrile group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride typically involves multiple steps:

    Formation of the Cyclobutane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.

    Addition of the Hydroxyl Group: Hydroxylation reactions are employed, often using oxidizing agents.

    Incorporation of the Carbonitrile Group: This can be done through cyanation reactions, where a nitrile group is introduced.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions precisely.

    Purification Steps: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as halides or other nucleophilic species for substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Primary or secondary amines.

    Substitution Products: Compounds where the dimethylamino group is replaced by other functional groups.

Scientific Research Applications

1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride exerts its effects depends on its interaction with molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

    1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile: Without the hydrochloride group.

    1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carboxamide: Where the nitrile group is replaced by a carboxamide group.

Uniqueness: 1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride is unique due to the presence of both the dimethylamino and hydroxyl groups on the cyclobutane ring, combined with the carbonitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview covers the essential aspects of this compound, providing insights into its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

1-[3-(dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c1-12(2)7-9(13)6-10(8-11)4-3-5-10;/h9,13H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFBRODFUWNHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CC1(CCC1)C#N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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